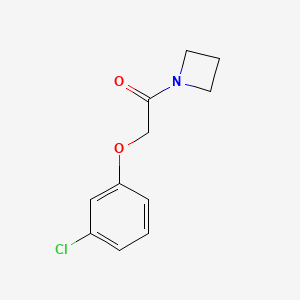![molecular formula C13H14FN3O B7501281 N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide, commonly known as FMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. FMPP is a pyrazole derivative that has been synthesized using various methods.
Mécanisme D'action
FMPP acts as a dopamine and serotonin reuptake inhibitor. It binds to the dopamine and serotonin transporters, preventing the reuptake of dopamine and serotonin into presynaptic neurons. This results in an increase in dopamine and serotonin levels in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
FMPP has been found to have various biochemical and physiological effects. It has been found to increase locomotor activity in rodents, indicating its potential use in studying motor disorders. FMPP has also been found to increase dopamine and serotonin levels in the striatum and prefrontal cortex, indicating its potential use in studying dopamine and serotonin-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
FMPP has several advantages for use in lab experiments. It has a high affinity for the dopamine and serotonin transporters, making it a potent dopamine and serotonin reuptake inhibitor. It is also relatively easy to synthesize, making it readily available for research purposes. However, FMPP has some limitations. It has been found to have a short half-life, which can make it difficult to study its long-term effects. Additionally, FMPP has been found to have some toxicity in high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of FMPP. One potential direction is the study of FMPP in animal models of dopamine and serotonin-related disorders. Another potential direction is the development of FMPP analogs with longer half-lives and reduced toxicity. Additionally, the study of FMPP in combination with other drugs may provide insights into the potential use of FMPP in treating various neurological and psychiatric disorders.
Conclusion:
In conclusion, FMPP is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the dopamine and serotonin transporters, making it a potent dopamine and serotonin reuptake inhibitor. FMPP has various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the study of FMPP, including its use in animal models of dopamine and serotonin-related disorders and the development of FMPP analogs with longer half-lives and reduced toxicity.
Méthodes De Synthèse
FMPP can be synthesized using different methods, including the reaction of 2-fluorobenzylamine with ethyl 4,4,4-trifluorocrotonate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-fluorobenzylamine with 4-dimethylamino-2-butenoyl chloride followed by cyclization with hydrazine hydrate. The yield of FMPP using these methods can range from 60-90%.
Applications De Recherche Scientifique
FMPP has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the dopamine transporter, making it a potential candidate for studying dopamine-related disorders such as Parkinson's disease and addiction. FMPP has also been found to have an affinity for the serotonin transporter, making it a potential candidate for studying serotonin-related disorders such as depression and anxiety.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-16(8-10-5-3-4-6-12(10)14)13(18)11-7-15-17(2)9-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMPPLNDFDPVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)

![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)

![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)
